Crystal Structure of Tetrakis(acetonitrile)copper(I) Tetrafluoroborate: A Technical Guide
Crystal Structure of Tetrakis(acetonitrile)copper(I) Tetrafluoroborate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure, synthesis, and key properties of tetrakis(acetonitrile)copper(I) tetrafluoroborate, [Cu(CH₃CN)₄]BF₄. This compound is a versatile and widely used precursor in coordination chemistry and catalysis, with applications extending to the synthesis of novel therapeutic agents.[1][2]
Crystal Structure and Properties
Tetrakis(acetonitrile)copper(I) tetrafluoroborate is a colorless, crystalline solid.[3][4] The complex consists of a central copper(I) ion coordinated by four acetonitrile ligands, with a tetrafluoroborate anion providing charge balance.[4] The acetonitrile ligands are labile, making this complex an excellent starting material for a variety of ligand exchange reactions.[4]
Crystallographic Data
The crystal structure of tetrakis(acetonitrile)copper(I) tetrafluoroborate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic crystal system.[3] Notably, at least two polymorphs have been identified, with the most commonly cited being in the Pna2₁ space group.[3][5] A second polymorph in the P2₁2₁2₁ space group has also been reported.[5] The crystallographic data for the Pna2₁ polymorph are summarized in the table below.
| Crystallographic Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 23.882 |
| b (Å) | 8.3285 |
| c (Å) | 20.338 |
| Z | 12 |
Data sourced from Wikipedia, citing crystallographic studies.[3]
Molecular Geometry
The copper(I) ion in [Cu(CH₃CN)₄]BF₄ exhibits a tetrahedral coordination geometry, being bonded to the nitrogen atoms of the four acetonitrile ligands.[6][7][8] This d¹⁰ metal center is diamagnetic. The tetrahedral coordination is typical for four-coordinate Cu(I) complexes.[9]
Below is a diagram illustrating the coordination of the copper(I) ion.
Caption: Tetrahedral coordination of Cu(I) in [Cu(CH₃CN)₄]⁺.
Key Bond Parameters
The structural integrity of the complex is defined by the bond lengths and angles within the coordination sphere of the copper ion. A range of values has been reported for these parameters, which is common when multiple independent formula units are present in the asymmetric unit.[5][7]
| Bond/Angle | Value Range | Average Value |
| Cu-N (Å) | 1.964(6) - 2.028(6) | 1.993 |
| N-Cu-N (°) | 105.4(2) - 113.4(2) | 109.4 |
Data for the Pna2₁ polymorph.[5][7]
Experimental Protocols for Synthesis
Several methods for the synthesis of tetrakis(acetonitrile)copper(I) tetrafluoroborate have been reported in the literature. The choice of method may depend on the available starting materials, desired purity, and scale of the reaction.
Synthesis from Copper(I) Oxide
This method involves the reaction of copper(I) oxide with tetrafluoroboric acid in acetonitrile.[2][6]
Procedure:
-
Suspend copper(I) oxide (Cu₂O) in acetonitrile (CH₃CN).
-
Slowly add a 48-50% aqueous solution of tetrafluoroboric acid (HBF₄) to the stirring suspension. This reaction is exothermic.
-
After the addition is complete, continue stirring the solution for approximately 5 minutes.
-
Filter the hot solution to remove any unreacted solids.
-
To the pale blue filtrate, add an equal volume of diethyl ether.
-
Cool the solution to 0°C and maintain this temperature for 2 hours to induce the formation of white microcrystals.
-
Collect the solid product by filtration under a nitrogen atmosphere.
-
Wash the collected solid with diethyl ether and immediately dry under vacuum.
Synthesis from Nitrosyl Tetrafluoroborate
This procedure utilizes nitrosyl tetrafluoroborate to oxidize metallic copper in acetonitrile.[3]
Procedure:
-
React nitrosyl tetrafluoroborate (NOBF₄) with metallic copper in acetonitrile. This initially forms a green-blue copper(II) complex.
-
The copper(II) complex is then reduced to the desired copper(I) complex by further reaction with metallic copper.
-
The reaction mixture is boiled with additional copper powder until the solution becomes colorless, indicating the complete formation of the copper(I) complex.
-
The product is then isolated from the reaction mixture.
One-Pot "Green" Synthesis
An environmentally friendly, one-pot synthesis has been developed, which uses water as a solvent and minimizes the use of toxic organic reagents.[10][11][12][13]
Procedure:
-
In a reaction vessel, combine copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium tetrafluoroborate (NaBF₄), and copper wire.
-
Add a mixture of water and acetonitrile to the vessel.
-
Heat the reaction mixture, for example, in a water bath at 100°C. The progress of the reaction can be monitored by the color change of the solution from blue to colorless.
-
After the reaction is complete, the product can be isolated from the reaction mixture. This method has been reported to produce high yields of the desired complex.[10]
Below is a workflow diagram for the "Green" Synthesis protocol.
Caption: Workflow for the one-pot green synthesis.
Applications in Research and Drug Development
Tetrakis(acetonitrile)copper(I) tetrafluoroborate is a valuable reagent in both academic and industrial research. Its primary utility lies in its role as a catalyst and a precursor for other copper(I) complexes.
-
Catalysis: This complex is an effective catalyst for a wide range of organic transformations, including Diels-Alder reactions, Ullmann couplings, cycloadditions, and the oxidation of alcohols.[1][11][14] Its ability to catalyze reactions under mild conditions makes it an attractive option for green chemistry applications.[1]
-
Coordination Chemistry: As a source of the [Cu(CH₃CN)₄]⁺ cation, it is extensively used for the synthesis of new copper(I) coordination compounds with various ligands.[15][16][17] These new complexes are often investigated for their potential applications in materials science, bioinorganic chemistry, and catalysis.
-
Drug Development: In the field of drug development, this complex can be used in the synthesis of biologically active molecules.[1] For instance, it has been used to prepare a functional anticancer complex of 5-fluorouracil.[2] The ability to readily introduce a copper center into organic frameworks is of significant interest for the development of novel metallodrugs.
References
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